molecular formula C15H26Cl2N2O B608696 Lupanine dihydrochloride, (+/-)- CAS No. 6113-05-9

Lupanine dihydrochloride, (+/-)-

Cat. No.: B608696
CAS No.: 6113-05-9
M. Wt: 321.286
InChI Key: XAJLNIYNOAYDNE-QFKNLBMVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lupanine dihydrochloride, (+/-)-, is a bioactive chemical compound belonging to the family of quinolizidine alkaloids. It is derived from the seeds of various Lupinus species, such as Lupinus exaltatus, Lupinus mexicanus, and Lupinus rotundiflorus

Chemical Reactions Analysis

Types of Reactions: Lupanine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form 2-oxosparteine .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, such as room temperature and neutral pH.

Major Products: The major products formed from these reactions include 2-oxosparteine and other quinolizidine derivatives .

Mechanism of Action

Lupanine dihydrochloride exerts its effects primarily by interacting with specific molecular targets and pathways. In the context of diabetes treatment, it influences pancreatic beta cells by inhibiting ATP-dependent potassium channels (KATP channels), leading to membrane depolarization and increased insulin secretion . This action is dose-dependent and enhances the expression of insulin-related genes.

Comparison with Similar Compounds

Lupanine dihydrochloride is unique among quinolizidine alkaloids due to its specific pharmacological properties. Similar compounds include sparteine, albine, hydroxylupanine, and anagyrine . Compared to these compounds, lupanine dihydrochloride has a distinct mechanism of action and a broader range of applications in scientific research and industry.

Properties

CAS No.

6113-05-9

Molecular Formula

C15H26Cl2N2O

Molecular Weight

321.286

IUPAC Name

7,14-Methano-2H,11H-dipyrido(1,2-a:1',2'-E)(1,5)diazocin-11-one, dodecahydro-, hydrochloride (1:2), (7R,7aS,14R,14aR)-rel-

InChI

InChI=1S/C15H24N2O.2ClH/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11;;/h11-14H,1-10H2;2*1H/t11-,12-,13-,14+;;/m1../s1

InChI Key

XAJLNIYNOAYDNE-QFKNLBMVSA-N

SMILES

O=C1CCC[C@]2([H])N1C[C@]3([H])[C@](CCCC4)([H])N4C[C@@]2([H])C3.[H]Cl.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lupanine dihydrochloride, (+/-)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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